molecular formula C2H5Te B14417574 CID 12125786

CID 12125786

Cat. No.: B14417574
M. Wt: 156.7 g/mol
InChI Key: YRWMWAURIMRQRT-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 12125786” is known as Trimethylsilyl trifluoromethanesulfonate. It is an organosilicon compound with the chemical formula (CH₃)₃SiO₃SCF₃. This compound is a colorless, moisture-sensitive liquid primarily used in organic synthesis to activate ketones and aldehydes .

Preparation Methods

Trimethylsilyl trifluoromethanesulfonate is synthesized through the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)3SiCl+CF3SO3H(CH3)3SiO3SCF3+HCl(CH₃)₃SiCl + CF₃SO₃H \rightarrow (CH₃)₃SiO₃SCF₃ + HCl (CH3​)3​SiCl+CF3​SO3​H→(CH3​)3​SiO3​SCF3​+HCl

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Trimethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.

    Hydrolysis: (CH3)3SiO3SCF3+H2O(CH3)3SiOH+CF3SO3H(CH₃)₃SiO₃SCF₃ + H₂O \rightarrow (CH₃)₃SiOH + CF₃SO₃H (CH3​)3​SiO3​SCF3​+H2​O→(CH3​)3​SiOH+CF3​SO3​H

    It reacts with alcohols in the presence of a base to form silyl ethers.

    Silylation of Alcohols: (CH3)3SiO3SCF3+ROH+Et3NROSi(CH3)3+[Et3NH]O3SCF3(CH₃)₃SiO₃SCF₃ + ROH + Et₃N \rightarrow ROSi(CH₃)₃ + [Et₃NH]O₃SCF₃ (CH3​)3​SiO3​SCF3​+ROH+Et3​N→ROSi(CH3​)3​+[Et3​NH]O3​SCF3​

    Formation of Silyl Enol Ethers: It is used to prepare silyl enol ethers from ketones and aldehydes.

Scientific Research Applications

Trimethylsilyl trifluoromethanesulfonate is widely used in scientific research, particularly in organic chemistry. Its applications include:

    Activation of Ketones and Aldehydes: It is used to activate these compounds for further reactions.

    Silylation Reagent: It is employed to protect hydroxyl groups by converting them into silyl ethers.

    Synthesis of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis.

    Glycosylation Reactions: It is utilized in the synthesis of glycosides.

Mechanism of Action

The primary mechanism of action of Trimethylsilyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. This property allows it to activate carbonyl compounds, facilitating nucleophilic attack. The compound’s electrophilicity is significantly higher than that of trimethylsilyl chloride, making it a more effective reagent in various organic reactions .

Comparison with Similar Compounds

Trimethylsilyl trifluoromethanesulfonate can be compared with other silylating agents such as trimethylsilyl chloride and trimethylsilyl triflate. While all these compounds are used for silylation, Trimethylsilyl trifluoromethanesulfonate is more electrophilic and thus more reactive. This makes it particularly useful in reactions requiring strong activation of substrates. Similar compounds include:

  • Trimethylsilyl Chloride (TMSCl)
  • Trimethylsilyl Triflate (TMSOTf)

These compounds share similar applications but differ in their reactivity and specific uses in organic synthesis.

Properties

Molecular Formula

C2H5Te

Molecular Weight

156.7 g/mol

InChI

InChI=1S/C2H5Te/c1-2-3/h2H2,1H3

InChI Key

YRWMWAURIMRQRT-UHFFFAOYSA-N

Canonical SMILES

CC[Te]

Origin of Product

United States

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